Crystal violet lactone

Description

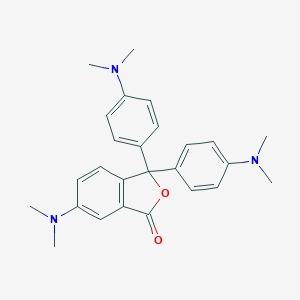

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAJDLMMTVZVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2 | |

| Record name | CRYSTAL VIOLET LACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024866 | |

| Record name | Crystal Violet lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder | |

| Record name | CRYSTAL VIOLET LACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992) | |

| Record name | CRYSTAL VIOLET LACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1552-42-7 | |

| Record name | CRYSTAL VIOLET LACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crystal Violet lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crystal Violet lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crystal violet lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crystal violet lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Crystal Violet lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-dimethylamino-3,3-bis(4-dimethylaminophenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRYSTAL VIOLET LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USS7CW0676 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 °F (NTP, 1992) | |

| Record name | CRYSTAL VIOLET LACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Crystal Violet Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of crystal violet lactone (CVL), a leuco dye widely utilized in applications such as thermal paper, pressure-sensitive coatings, and security inks. The document details the synthetic route, reaction mechanisms, experimental protocols, and the physicochemical principles governing its chromogenic behavior.

Introduction to this compound

This compound is a halogen-free leuco dye that exists in a colorless or slightly yellowish crystalline form in its pure state.[1] Its utility stems from its ability to undergo a reversible color change from colorless to a vibrant violet or blue upon interaction with an acidic developer or other stimuli. This transformation is based on the reversible opening and closing of its lactone ring, leading to significant changes in its electronic structure and visible light absorption.[2][3] The colored form is a resonance-stabilized carbocation, which creates a large conjugated system responsible for its intense color.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available aromatic amines and aldehydes. One common pathway involves the reaction of N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid.[4][5] An alternative and more detailed industrial method involves a four-stage process starting with the formation of a Schiff base.[6][7]

The four main stages of this synthesis are:

-

Schiff Base Formation: Reaction of p-dimethylaminobenzaldehyde with urea (B33335) to form a Schiff base.[6][7]

-

Urea Intermediate Stage: The Schiff base product reacts with N,N-dimethylaniline to yield a urea intermediate.[6][7]

-

Leuco-CVL Formation: The urea intermediate then reacts with m-dimethylaminobenzoic acid to form the colorless leuco form of this compound (LCVL).[6][7][8]

-

Oxidation: The final step is the catalytic oxidation of the colorless LCVL to the final this compound product.[6][7]

Below is a diagram illustrating the overall synthesis workflow.

Experimental Protocols and Quantitative Data

The following tables summarize the quantitative data and reaction conditions for the synthesis of this compound as described in the literature.[7]

Table 1: Molar Ratios of Reactants

| Stage | Reactant 1 | Molar Ratio (relative to p-dimethylaminobenzaldehyde) | Reactant 2 | Molar Ratio (relative to p-dimethylaminobenzaldehyde) |

| Schiff Base | Urea | 0.5 - 3 | Sulfuric Acid | 1 - 10 |

| Urea Intermediate | N,N-dimethylaniline | 1 - 1.2 | - | - |

| Leuco-CVL | m-dimethylaminobenzoic acid | 1 - 1.5 | Ammonia (B1221849) | 0.1 - 1 |

| Oxidation | Hydrogen Peroxide | 1 - 5 | Copper Salt (Catalyst) | 0.005 - 0.02 |

Table 2: Reaction Conditions

| Stage | Temperature (°C) | Duration (hours) |

| Schiff Base | 20 - 80 | 0.5 - 5 |

| Urea Intermediate | 20 - 90 | 0.5 - 10 |

| Leuco-CVL | 80 - 95 | 1 - 20 |

| Oxidation | 60 - 90 | 1 - 10 |

A representative experimental protocol is detailed below, based on patent literature.[6]

Detailed Methodology:

-

Schiff Base Formation: In a reaction vessel, dissolve 2.4g of urea in 10mL of water. Slowly add 3mL of concentrated sulfuric acid. To this mixture, add 3.07g of p-dimethylaminobenzaldehyde. Heat the reaction to 50°C and maintain for 2 hours.

-

Urea Intermediate Formation: To the resulting solution, add 2.5mL of N,N-dimethylaniline. Increase the temperature to 80°C and hold for 2 hours.

-

Leuco-CVL Formation: Add 3.33g of m-dimethylaminobenzoic acid to the mixture. Raise the temperature to 90°C and maintain for 2 hours. Following this, add 20mL of water and keep the mixture at temperature for an additional 8 hours.

-

Oxidation: Cool the reaction mixture to room temperature. Prepare a separate solution of 10g of potassium hydroxide (B78521), 100mL of water, and 6mL of ammonia water, and add 0.1g of copper sulfate (B86663) pentahydrate as a catalyst. At 50°C, add the reaction mixture to the potassium hydroxide solution. Then, heat to 70°C and add a solution of 12mL of 30% hydrogen peroxide in 24mL of water dropwise over 2 hours.

-

Isolation: After the addition is complete, cool the mixture. The solid product is collected by filtration and dried to yield this compound.

Mechanism of Action: The Chromogenic Transformation

The thermochromic and pressure-sensitive nature of this compound is governed by the reversible tautomerism of its lactone ring.[4] In its ground, non-colored state, the molecule exists in the closed-ring, lactone form. In this configuration, the central carbon atom is sp³ hybridized and tetrahedral, which isolates the pi systems of the three aromatic rings, resulting in no significant absorption in the visible spectrum.[1]

Upon interaction with a proton-donating developer (an acid), the lactone ring opens.[2] This process involves the protonation of the ester oxygen, followed by the cleavage of the C-O bond. The central carbon atom becomes sp² hybridized and planar, forming a resonance-stabilized triphenylmethane (B1682552) carbocation.[1] This creates a large, delocalized pi-electron system across the entire molecule, which strongly absorbs visible light, producing the characteristic deep violet color.[1] The process is reversible; upon removal of the acidic environment (e.g., by heating, which can disrupt the dye-developer complex), the molecule reverts to its colorless, closed-ring lactone form.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]

- 6. Synthetic method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106565650A - Synthetic method for this compound - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of Crystal Violet Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Crystal violet lactone (CVL) is a leuco dye widely recognized for its chromogenic properties, which are exploited in various applications such as carbonless copy paper, thermochromic and photochromic materials, and as a security marker for fuels.[1] The reversible transformation between its colorless lactone form and its intensely colored zwitterionic form upon environmental stimuli (e.g., heat, UV light, or pH change) is the cornerstone of its functionality.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for optimizing its use in existing technologies and for the development of novel applications. This guide provides an in-depth overview of the spectroscopic analysis of CVL, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Principles: The Chromogenic Mechanism

The functionality of this compound is rooted in the reversible opening and closing of its lactone ring. In a nonpolar or neutral to basic environment, CVL exists in its lactone form, which is colorless because the central carbon atom has a tetrahedral geometry, isolating the three aromatic rings and preventing the formation of an extended conjugated π-system.[1][3]

Upon interaction with an acidic medium or a color developer, the lactone ring is cleaved.[1][4] This results in the formation of a planar, triphenylmethane (B1682552) carbocation structure.[1] The π-systems of the aromatic rings become conjugated, creating a large chromophore that strongly absorbs light in the visible spectrum, resulting in the characteristic deep violet color.[1] This transformation is reversible; an increase in pH will cause the lactone ring to reform, returning the molecule to its colorless state.[5]

Below is a diagram illustrating the pH-dependent equilibrium of this compound.

Caption: pH-dependent equilibrium of this compound.

Spectroscopic Characterization

The distinct electronic and structural differences between the lactone and zwitterionic forms of CVL give rise to unique spectroscopic signatures, which are summarized below.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing CVL due to the dramatic change in its electronic absorption spectrum upon ring-opening. The colorless lactone form primarily absorbs in the UV region, while the colored zwitterionic form exhibits a strong absorption band in the visible range.

| Form | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Lactone (Colorless) | Aqueous | 363 | Not specified | [6] |

| Zwitterion (Colored) | Acidic Aqueous | 590 | Not specified | [7][8] |

| Zwitterion (Colored) | Acidic Aqueous | 208, 250, 304 | Not specified | [8] |

Fluorescence Spectroscopy

This compound also exhibits interesting fluorescence properties that are dependent on its form and the surrounding environment.

| Form | Solvent/Condition | Excitation λ (nm) | Emission λ (nm) | Observations | Reference |

| Lactone | Neat Water | 340 | 440 | Single emission band. | [6] |

| Lactone | AOT/isooctane | 340 | 397 | Single emission band. | [6] |

| Lactone | Polar aprotic solvent | Not specified | Dual emission bands | Exhibits dual emission from two different charge-transfer states (CTA and CTB). | [6][9] |

| Zwitterion (Acidic) | Not specified | ~600 | Fluorescence is typically very weak or quenched. | The excited state may undergo non-radiative decay through molecular rotation. | [10] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in both forms of CVL, providing direct evidence of the lactone ring's status.

| Form | Key Vibrational Bands (cm⁻¹) | Assignment | Reference |

| Lactone | ~1740 | C=O stretching of the lactone ring | [11] |

| Zwitterion | Absence of ~1740 band | Disappearance of the lactone C=O stretch | [11] |

| Both | Multiple bands | Aromatic C=C stretching, C-N stretching, etc. | [12][13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the CVL molecule, confirming its structure.

| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Assignment | Reference |

| ¹H | CDCl₃ | Multiple signals | Aromatic protons, N-methyl protons | [12][14] |

| ¹³C | Not specified | Not specified | Aromatic carbons, N-methyl carbons, lactone carbonyl carbon | [15] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should adapt these methods based on the specific instrumentation and experimental goals.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption spectra of the colorless and colored forms of CVL.

Materials:

-

This compound (CVL)

-

Spectrophotometer grade solvent (e.g., ethanol, acetonitrile)

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of CVL (e.g., 1 x 10⁻⁴ M) in a suitable organic solvent like ethanol.

-

Analysis of the Lactone Form:

-

Dilute the stock solution in the organic solvent to obtain a final concentration suitable for UV-Vis analysis (e.g., 1 x 10⁻⁵ M).

-

Record the absorption spectrum from 200 to 800 nm. The solvent should be used as the blank.

-

-

Analysis of the Zwitterionic Form:

-

To a cuvette containing the diluted CVL solution, add a small drop of 0.1 M HCl to acidify the solution. The solution should turn intensely violet.

-

Record the absorption spectrum from 200 to 800 nm.

-

-

Reversibility Test:

-

To the acidified, colored solution, add 0.1 M NaOH dropwise until the color disappears.

-

Record the absorption spectrum again to confirm the regeneration of the lactone form.

-

Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum of the lactone form of CVL.

Materials:

-

This compound (CVL)

-

Spectrofluorometer grade solvent (e.g., ethanol, cyclohexane)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of CVL in the chosen solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrument Setup: Set the excitation wavelength (e.g., 340 nm).

-

Data Acquisition: Scan the emission spectrum over a suitable range (e.g., 350-600 nm).

-

Solvent Blank: Record the emission spectrum of the pure solvent to subtract any background fluorescence.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid CVL.

Materials:

-

This compound (CVL), solid

-

Potassium bromide (KBr), IR grade

-

FTIR spectrometer with a sample holder for KBr pellets

-

Mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation:

-

Thoroughly grind a small amount of CVL (1-2 mg) with approximately 100-200 mg of KBr in a mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and the signaling pathway of CVL's color change.

Caption: Experimental workflow for the spectroscopic analysis of CVL.

Caption: Signaling pathway of CVL's acid-induced color change.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. AUS-e-BLOG: this compound [auseblog.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photophysics of this compound in reverse micelles and its dual behaviour - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. UV-Vis Spectrum of Crystal Violet | SIELC Technologies [sielc.com]

- 9. Photophysics of this compound in reverse micelles and its dual behaviour - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencemadness.org [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound(1552-42-7) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

In-Depth NMR Characterization of Crystal Violet Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of crystal violet lactone (CVL), a leuco dye widely utilized in applications such as carbonless copy paper and thermochromic materials. A thorough understanding of its spectroscopic properties is essential for quality control, structural verification, and the development of new applications. This document compiles available ¹H and ¹³C NMR data, outlines experimental protocols for spectral acquisition, and presents a structural diagram with key atom numbering for clear data correlation.

¹H and ¹³C NMR Spectral Data

The structural complexity of this compound, featuring multiple aromatic rings and N-methyl groups, results in a detailed NMR spectrum. The data presented below is based on spectra obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1', H-1'' | 7.15 | d | 8.9 | 4H |

| H-2', H-2'' | 6.62 | d | 8.9 | 4H |

| H-4 | 7.45 | d | 8.5 | 1H |

| H-5 | 6.85 | dd | 8.5, 2.2 | 1H |

| H-7 | 6.68 | d | 2.2 | 1H |

| N(CH₃)₂ (on phthalide) | 3.01 | s | - | 6H |

| N(CH₃)₂ (on phenyl rings) | 2.92 | s | - | 12H |

Note: The assignments are based on typical chemical shifts for similar structures. Definitive assignments would require 2D NMR experiments.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom Number(s) | Chemical Shift (δ, ppm) |

| C=O | 168.6 |

| C-5a | 153.2 |

| C-3' (x2) | 149.0 |

| C-7a | 146.8 |

| C-1'' (x2) | 134.4 |

| C-3a | 129.2 |

| C-2' (x2) | 128.2 |

| C-4 | 124.9 |

| C-7 | 118.9 |

| C-1' (x2) | 111.4 |

| C-5 | 110.8 |

| C-3 | 91.9 |

| N(CH₃)₂ (on phthalide) | 41.0 |

| N(CH₃)₂ (on phenyl rings) | 40.5 |

Note: The assignments are based on typical chemical shifts for similar structures. Definitive assignments would require further 2D NMR experiments like HMQC and HMBC.

Experimental Protocols

The following provides a generalized yet detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte: this compound (purity ≥97%).

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Gently agitate the vial to ensure complete dissolution of the solid. A brief period in an ultrasonic bath may be used if necessary.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution height in the NMR tube is approximately 4-5 cm.

-

NMR Spectrometer and Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width (SW): ~16 ppm

-

Number of Scans (NS): 16 to 64 (signal-to-noise dependent)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): ~3-4 seconds

-

-

Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width (SW): ~200-220 ppm

-

Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): ~1-2 seconds

-

-

Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR signal assignment and a logical workflow for its NMR characterization.

Caption: Chemical structure of this compound with atom numbering.

Caption: Experimental workflow for NMR characterization of this compound.

Mass Spectrometry of Crystal Violet Lactone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Crystal Violet Lactone (CVL) and its derivatives. CVL is a leuco dye widely used in applications such as carbonless copy paper and thermochromic materials.[1] Its analysis is crucial for quality control, stability studies, and understanding its behavior in various matrices. This document details experimental protocols, fragmentation patterns, and quantitative data to aid researchers in the analytical characterization of these compounds.

Introduction to this compound and its Mass Spectrometric Analysis

This compound (3,3-bis(4-dimethylaminophenyl)-6-(dimethylamino)phthalide) is the colorless, lactone form of the intensely colored crystal violet cation. The reversible ring-opening and closing of the lactone moiety upon changes in pH or temperature is the basis for its chromogenic properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of CVL and its related compounds due to its high sensitivity and selectivity.

Electrospray ionization (ESI) is the most common ionization technique for CVL and its derivatives, typically forming a protonated molecule, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing structural information and enhancing selectivity for quantitative analysis.

Physicochemical and Mass Spectral Data of this compound

A summary of the key physicochemical and mass spectral properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₉N₃O₂ | [2][3] |

| Molecular Weight | 415.53 g/mol | [3] |

| Monoisotopic Mass | 415.2260 g/mol | [2] |

| CAS Number | 1552-42-7 | [2] |

| Protonated Molecule [M+H]⁺ | m/z 416.2338 | Calculated |

| Major GC-MS Fragments (m/z) | 371, 327, 328 | [2] |

Proposed ESI-MS/MS Fragmentation Pathway of this compound

Upon collision-induced dissociation (CID), the protonated CVL molecule ([M+H]⁺ at m/z 416.2) is expected to undergo the following fragmentation steps:

-

Neutral Loss of CO₂: The lactone ring is prone to fragmentation through the neutral loss of carbon dioxide (44 Da). This is a common fragmentation pathway for five-membered lactones.[4] This would result in a fragment ion at m/z 372.2.

-

Formation of the Crystal Violet Cation: The loss of CO₂ leads to the formation of the highly stable, colored crystal violet carbocation. This ion is resonance-stabilized across the three aromatic rings and is expected to be the base peak in the product ion spectrum.

-

Subsequent Fragmentation of the Crystal Violet Cation: The crystal violet cation itself can undergo further fragmentation, typically through the sequential loss of methyl groups (15 Da) from the dimethylamino moieties.

Mass Spectrometry of this compound Derivatives

The mass spectrometric behavior of CVL derivatives will largely depend on the nature and position of the substituent. For derivatives with modifications on the phenyl rings, the fragmentation of the lactone ring is expected to remain a primary pathway. The mass of the resulting triphenylmethane (B1682552) cation and its subsequent fragments will be shifted according to the mass of the substituent.

For example, a hypothetical hydroxylated derivative of CVL would exhibit a protonated molecule at a higher m/z value. The initial loss of CO₂ would still be expected, leading to a hydroxylated crystal violet cation. Further fragmentation would then proceed from this modified cation.

Experimental Protocols for LC-MS/MS Analysis

The following protocols are adapted from established methods for the analysis of crystal violet and other leuco dyes and can be applied to the analysis of this compound.[5][6][7][8]

Sample Preparation

The choice of sample preparation method will depend on the matrix.

-

For solid samples (e.g., paper, polymers):

-

Weigh approximately 1 gram of the homogenized sample into a polypropylene (B1209903) centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.

-

-

For liquid samples (e.g., inks):

-

Dilute the sample in acetonitrile or methanol.

-

Vortex to ensure homogeneity.

-

Filter through a 0.22 µm PTFE filter into an LC vial.

-

Liquid Chromatography Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-5 min ramp to 95% B, 5-7 min hold at 95% B, 7.1-10 min return to 10% B. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Product Ion Scan (for fragmentation pattern determination) or Multiple Reaction Monitoring (MRM) (for quantification) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Collision Gas | Argon |

| Collision Energy | To be optimized for the specific instrument and compound, typically in the range of 10-40 eV. |

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.

Table 2: Proposed MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |

| 416.2 | 372.2 | [M+H - CO₂]⁺ |

| 416.2 | 357.2 | [M+H - CO₂ - CH₃]⁺ |

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound and its derivatives. While specific experimental data for the ESI-MS/MS fragmentation of CVL is not extensively published, the proposed fragmentation pathway, based on the well-understood chemistry of related compounds, offers a strong basis for identification. The provided experimental protocols can be adapted for various research and quality control applications. Further studies are encouraged to generate and publish detailed mass spectral libraries for CVL and its growing number of derivatives to support the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H29N3O2 | CID 73773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. lcms.cz [lcms.cz]

- 7. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 8. agilent.com [agilent.com]

The Core Thermochromic Mechanism of Crystal Violet Lactone Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochromic mechanism of crystal violet lactone (CVL) complexes. It is intended for an audience with a technical background in chemistry and materials science, including researchers, scientists, and professionals in drug development who may utilize thermochromic systems for applications such as temperature-sensitive drug delivery or diagnostics. This document details the fundamental principles of CVL thermochromism, presents quantitative data in a structured format, provides detailed experimental protocols for synthesis and characterization, and includes visualizations of the core mechanisms and workflows.

The Three-Component Thermochromic System

The reversible thermochromism of this compound is not an intrinsic property of the molecule itself but arises from a synergistic interaction within a three-component system:

-

Leuco Dye (Color Former): this compound (CVL) is a leuco dye, meaning it can exist in a colorless (leuco) form. In its neutral state, CVL has a lactone ring structure, which keeps the molecule's π-system unconjugated, rendering it colorless.[1][2]

-

Developer (Color Activator): The developer is typically a weak acid, such as bisphenol A (BPA) or other phenolic compounds.[3][4] Its role is to donate a proton to the CVL molecule, inducing the opening of the lactone ring.[4]

-

Solvent (Temperature Regulator): A high-melting-point, non-polar solvent, often a long-chain alcohol like tetradecanol (B45765) or hexadecanol, serves as the medium for the interaction and dictates the temperature at which the color change occurs.[5][6] The melting and solidification of the solvent drive the equilibrium between the colored and colorless states.

The Core Thermochromic Mechanism: A Reversible Equilibrium

The thermochromic behavior of CVL complexes is governed by a temperature-dependent equilibrium between its colorless (lactone) and colored (zwitterionic) forms. This transformation is facilitated by the developer and the physical state of the solvent.

At Low Temperatures (Below the Solvent's Melting Point):

In the solid state, the developer (e.g., BPA) interacts with the CVL molecule. The acidic proton from the developer protonates the ester group of the lactone ring in CVL. This protonation leads to the cleavage of the C-O bond and the opening of the lactone ring.[1] The result is a planar, zwitterionic structure with a highly conjugated system of pi-electrons spanning the three aromatic rings.[1] This extensive conjugation is responsible for the strong absorption of light in the visible spectrum, giving the complex a deep violet or blue color.[1][7]

At High Temperatures (Above the Solvent's Melting Point):

When the temperature rises above the melting point of the long-chain alcohol solvent, the solvent melts and its molecules solvate the developer, disrupting the interaction between the developer and the CVL. This shift in equilibrium favors the more stable, non-polar, and colorless lactone form of CVL. The lactone ring reforms, breaking the conjugation and causing the color to fade.[5] This process is reversible, and as the system cools and the solvent solidifies, the CVL-developer interaction is re-established, and the color returns.

The overall mechanism can be visualized as a competition between the CVL-developer interaction, which leads to color formation, and the solvent-developer interaction, which results in color erasure.[6]

Figure 1: Thermochromic Equilibrium of this compound.

Quantitative Data

The thermochromic properties of CVL complexes can be tailored by adjusting the components and their ratios. The following tables summarize key quantitative data from various studies.

Table 1: Thermochromic Properties of this compound (CVL) Complexes

| Color Former | Developer | Solvent | Transition Temperature (°C) | Wavelength of Max. Absorbance (λmax) |

| This compound | Bisphenol A | Tetradecanol | 25 | ~595 nm[8] |

| This compound | Boric Acid | Hexadecanol | 47.5 - 51.1 | Not Specified |

| This compound | Phenolphthalein | 1-tetradecanol | Not specified, hysteresis characterized | Not specified |

| This compound | Various Phenols/Amines | Alcohols/Carboxylic Acids | 30 - 70 (adjustable range)[5] | Not Specified |

Table 2: Component Ratios in CVL Thermochromic Systems

| Color Former | Developer | Solvent | Molar/Mass Ratio | Ratio Type |

| This compound | Bisphenol A | Tetradecanol | 1:3:60 | Mass[9] |

| This compound | Boric Acid | Hexadecanol | 1:15:50 | Mass |

| This compound | Phenolphthalein | 1-tetradecanol | 1:2.5 (CVL:Developer) | Molar[1] |

| This compound | Bisphenol A | Hexadecanol | 1:3:40 | Not Specified[5] |

Table 3: Kinetic and Thermodynamic Parameters for CVL Color Change

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 20 - 90 kJ/mol | Varies with developer and solvent[2] |

| Activation Energy (Ea) | 60.57 kJ/mol | Hydrolysis of Crystal Violet (related to color fade)[10] |

| Enthalpy of Reaction (ΔH) | 58.13 kJ/mol | Hydrolysis at 21°C[10] |

| Gibbs Free Energy (ΔG) | 77.15 kJ/K | Hydrolysis at 21°C[10] |

| Entropy (ΔS) | -64.72 J/mol K | Hydrolysis at 21°C[10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of thermochromic CVL complexes.

Synthesis of CVL Thermochromic Core Material

This protocol describes the preparation of the three-component thermochromic mixture.

Materials:

-

This compound (CVL)

-

Developer (e.g., Bisphenol A, Boric Acid)

-

Solvent (e.g., Tetradecanol, Hexadecanol)

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath with temperature control

-

Electronic balance

Procedure:

-

Accurately weigh the solvent (e.g., tetradecanol) and place it in a beaker.

-

Heat the solvent in a water bath or on a heating mantle to its melting point (e.g., 50°C for tetradecanol) until it is completely molten.[11]

-

While stirring the molten solvent, add the pre-weighed developer (e.g., bisphenol A) and CVL in the desired mass ratio (e.g., 1:3:60 for CVL:BPA:tetradecanol).[9]

-

Increase the temperature of the mixture to a reaction temperature (e.g., 80-90°C) and continue stirring at a constant rate (e.g., 400 rpm) for a specified duration (e.g., 1.5 - 3 hours) until the solution becomes clear and homogenous.[3][11]

-

Turn off the heat and allow the mixture to cool to room temperature.

-

The thermochromic core material will solidify into a colored solid.

-

For further use, the solid can be ground into a fine powder.

Microencapsulation of CVL Core Material via In-situ Polymerization

This protocol details the encapsulation of the thermochromic core material within a urea-formaldehyde shell, which is a common method to protect the thermochromic system and enable its dispersion in various media.

Materials:

-

Thermochromic core material (from protocol 4.1)

-

Formaldehyde (B43269) solution (37%)

-

Triethanolamine (for pH adjustment)

-

Distilled water

-

Emulsifier

-

Beakers

-

Mechanical stirrer

-

Heating mantle or water bath with temperature control

-

pH meter or pH paper

Procedure:

-

Core Material Preparation: Prepare the thermochromic core material as described in protocol 4.1 and keep it in a molten state.

-

Aqueous Phase Preparation: In a separate beaker, dissolve a specific amount of urea in formaldehyde solution with stirring.

-

Adjust the pH of the urea-formaldehyde solution to approximately 8.5 using triethanolamine. This creates the pre-polymer.

-

Heat the pre-polymer solution to a reaction temperature, typically around 70°C.

-

Emulsification: Add the molten thermochromic core material to the aqueous pre-polymer solution while stirring vigorously with a mechanical stirrer to form a stable oil-in-water emulsion. An emulsifier can be added to the aqueous phase to aid in emulsion stability.

-

Polymerization: Once a stable emulsion is formed, slowly add an acid catalyst (e.g., dilute HCl) to lower the pH of the system. This will initiate the polymerization of the urea-formaldehyde resin at the oil-water interface.

-

Continue stirring and maintain the temperature for a set period (e.g., 1-3 hours) to allow for the complete formation of the microcapsule wall.

-

Curing and Washing: After the polymerization is complete, cool the suspension to room temperature.

-

Filter the microcapsules and wash them repeatedly with distilled water and a suitable solvent (e.g., ethanol) to remove any unreacted monomers and excess core material.

-

Drying: Dry the washed microcapsules in an oven at a moderate temperature (e.g., 40-50°C) to obtain a free-flowing powder.

Characterization of Thermochromic Properties

4.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the thermochromic complex, which are directly related to the color change temperature.

Procedure:

-

Calibrate the DSC instrument using standard materials (e.g., indium).

-

Accurately weigh a small amount of the thermochromic material (typically 5-10 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected transition.

-

Record the heat flow as a function of temperature. The endothermic peak on heating corresponds to the melting of the solvent and the color change to the colorless state.

-

Cool the sample at a controlled rate to observe the exothermic peak corresponding to the solidification of the solvent and the return of color.

4.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to quantify the color change by measuring the absorbance of the material at different temperatures.

Procedure:

-

Place a thin film of the thermochromic material or a dispersion of the microcapsules in a suitable medium in a temperature-controlled cuvette holder in the UV-Vis spectrophotometer.

-

Record the absorbance spectrum at a temperature where the material is colored to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at this λmax.

-

Gradually increase the temperature of the sample in controlled increments.

-

At each temperature increment, allow the sample to equilibrate and then record the absorbance at λmax.

-

Plot the absorbance at λmax versus temperature to obtain a curve that illustrates the color transition. The transition temperature can be determined from the midpoint of this curve.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of thermochromic CVL microcapsules.

Figure 2: Experimental Workflow for Thermochromic CVL Microcapsules.

References

- 1. epfl.ch [epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. harricksci.com [harricksci.com]

- 7. infinitalab.com [infinitalab.com]

- 8. youtube.com [youtube.com]

- 9. harricksci.com [harricksci.com]

- 10. qualitest.ae [qualitest.ae]

- 11. gde7.com [gde7.com]

Crystal Violet Lactone: A Technical Guide to Leuco Dye Properties and Color Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical principles governing the function of Crystal Violet Lactone (CVL) as a leuco dye. It details the mechanisms of color formation, presents quantitative data, and offers experimental protocols for its synthesis and characterization.

Introduction to this compound (CVL)

This compound (CVL) is a functional dye, specifically a lactone derivative of crystal violet.[1][2] In its pure state, it is a slightly yellowish crystalline powder.[1][2] CVL is classified as a leuco dye, a compound that can exist in two forms, one of which is colorless.[1][3] This ability to switch between a colored and colorless state is the basis for its widespread use in applications such as carbonless copy paper, thermal paper, and reversible thermochromic dyes, like those used in "Hypercolor" clothing.[1][2][4][5]

The core functionality of CVL lies in the reversible opening and closing of its lactone ring, a transformation that can be triggered by various stimuli, including changes in pH (halochromism), temperature (thermochromism), and light (photochromism).[3]

The Core Mechanism: Halochromism and Color Formation

The fundamental principle behind CVL's color change is an acid-base reaction, a phenomenon known as halochromism.[3] The molecule exists in two distinct states: the colorless leuco form and the intensely colored open-ring form.

-

Colorless (Leuco) Form : In its native, non-ionized state, CVL possesses a central spiro carbon atom with a tetrahedral configuration.[1][2] This structure includes a stable, non-conjugated lactone ring, which isolates the π-systems of the three aromatic rings from each other. Without a large, conjugated system, the molecule does not absorb light in the visible spectrum and thus appears colorless.[1][2]

-

Colored Form : In the presence of an acid or a proton donor, the lactone ring is cleaved.[1][2][6] The oxygen atom detaches from the central carbon, which then becomes a planar, sp2-hybridized carbocation.[1][2][3] This structural change creates a single, large conjugated π-system that extends across all three aromatic rings and their amino functional groups.[1][2] This extensive conjugation creates a chromophore that strongly absorbs visible light, resulting in the characteristic deep violet color.[1] The positive charge is resonance-stabilized across this new planar structure.[1][2]

The following diagram illustrates this reversible transformation.

Caption: Reversible halochromic transformation of this compound.

Thermochromism: Temperature-Induced Color Change

CVL is a key component in many reversible thermochromic systems.[1] These systems are typically composed of three main components:

-

Leuco Dye (Electron Donor): this compound (CVL).[7]

-

Color Developer (Electron Acceptor): A weak acid, such as Bisphenol A (BPA), alkyl gallates, or boric acid.[6][8][9][10]

-

Solvent: A high-melting point organic solvent, often a long-chain fatty alcohol like tetradecanol (B45765) or hexadecanol.[7][11]

The mechanism relies on the competing interactions between these three components at different temperatures.[8]

-

Low Temperature (Colored State): Below the solvent's melting point, the system is in a solid state. The acidic developer interacts directly with the CVL, donating a proton and forcing the lactone ring to open. This forms the colored conjugated structure.[9][12]

-

High Temperature (Colorless State): When the temperature rises above the solvent's melting point, the solvent liquefies. In its liquid state, the solvent molecules solvate the color developer, disrupting the CVL-developer interaction.[13] This allows the CVL to revert to its more stable, colorless lactone form.[9][13]

The specific temperature at which the color change occurs is primarily determined by the melting point of the solvent, while the intensity of the color is influenced by the acidity of the developer.[7][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Crystal_violet_lactone [chemeurope.com]

- 3. Leuco dye - Wikipedia [en.wikipedia.org]

- 4. Color Former for Thermal Papers | this compound | CAS 1552-42-7 [sellchems.com]

- 5. Thermal paper dye: this compound (CVL) [sellchems.com]

- 6. Chemical Activities Involving Reversible Thermochromic Pigments | Chemical Education Xchange [chemedx.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. library.imaging.org [library.imaging.org]

- 11. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the synthesis and thermochromic properties of this compound and its reversible thermochromic complexes [inis.iaea.org]

The Tautomeric Life of Crystal Violet Lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Crystal violet lactone (CVL), a leuco dye, is a fascinating molecule renowned for its reversible color-changing properties. This behavior, central to applications ranging from carbonless copy paper to "smart" textiles, is governed by a dynamic equilibrium known as lactone ring tautomerism. This technical guide delves into the core principles of this phenomenon, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

The Core Mechanism: A Tale of Two Forms

At its heart, the functionality of this compound lies in a reversible equilibrium between two tautomeric forms: a colorless, non-polar lactone form and a vibrantly colored, zwitterionic, open-ring form.[1][2] The lactone form possesses a central tetrahedral carbon atom within a lactone ring structure.[1] In this state, the molecule is unable to form the extensive conjugated system required for the absorption of visible light, hence its colorless appearance.[1]

The transition to the colored state is triggered by the opening of this lactone ring. This process is facilitated by external stimuli such as heat (thermochromism), interaction with polar solvents (solvatochromism), or a change in pH (halochromism).[3][4][5] Upon ring-opening, the central carbon becomes a planar carbocation, leading to a large, conjugated π-system that includes the three substituted aromatic rings.[1] This extensive conjugation is the origin of the strong absorption in the visible spectrum, resulting in the characteristic deep violet or blue color.[1] The equilibrium between these two forms is the cornerstone of CVL's utility as a reversible color-changing agent.

The general tautomeric equilibrium can be visualized as follows:

Quantitative Insights into Tautomerism

The tautomeric equilibrium of this compound can be quantified through various parameters, including kinetic data and spectroscopic characteristics. The transition between the colorless and colored forms often follows first-order kinetics.[3][4]

| Parameter | Value/Range | Conditions | Reference |

| Activation Energy (Ea) of Thermochromic Process | Varies with electron acceptor and solvent | Dependent on the specific complex formed | [3][4] |

| Melting Point of CVL | 180-183 °C | Pure compound | [6] |

| Maximum Absorption Wavelength (λmax) | ~354 nm | In certain solvents | [6] |

| Molar Absorptivity at 585 nm | Varies with conditions | In basic solutions | [7] |

Factors Influencing the Tautomeric Equilibrium

The position of the equilibrium between the lactone and zwitterionic forms is highly sensitive to the surrounding environment. Understanding these influences is critical for designing CVL-based systems with specific functionalities.

Thermochromism: The Effect of Temperature

In many thermochromic systems, CVL is combined with a color developer (typically a weak acid like a phenol) and a solvent (often a long-chain alcohol).[2][8] At low temperatures, the developer facilitates the opening of the lactone ring, and the colored zwitterionic form is stabilized. As the temperature increases, typically around the melting point of the solvent, the components become more mobile, and the equilibrium shifts back towards the more stable, colorless lactone form.[2][9]

The following diagram illustrates the interplay of components in a typical thermochromic system:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Dye content 97 1552-42-7 [sigmaaldrich.com]

- 7. Knowledge Box - Georgia College Student Research Events: Kinetics of Crystal Violet Color Fading via a Small Footprint Diode Array Spectrometer [kb.gcsu.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

Crystal violet lactone's solubility in nonpolar organic solvents

An In-depth Technical Guide on the Solubility of Crystal Violet Lactone in Nonpolar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CVL) is a leuco dye, a fascinating molecule that undergoes a reversible color change upon environmental stimuli. In its neutral, lactone form, it is typically colorless or a pale yellowish powder. However, in the presence of an acidic medium, the lactone ring opens, creating a highly conjugated system that imparts a deep violet color. This property has led to its widespread use in applications such as carbonless copy paper, thermochromic and photochromic materials, and as a security marker for fuels.[1][2] Understanding the solubility of CVL in various solvents is critical for its application in these fields, as the solvent can influence the equilibrium between the colored and colorless forms and is fundamental to formulation development. This guide provides a comprehensive overview of the solubility of this compound in nonpolar organic solvents, based on available technical data.

Core Concepts: The Mechanism of Color Change

The functionality of this compound is intrinsically linked to its molecular structure and its ability to exist in two distinct forms: a colorless lactone and a colored zwitterionic quinoid structure. The transition between these states is typically triggered by changes in pH (halochromism) or temperature (thermochromism).

In a nonpolar environment, CVL exists predominantly in its closed-ring, nonpolar lactone form, which is colorless. The introduction of a proton donor (an acid or a color developer like a phenol) facilitates the opening of the lactone ring. This structural change results in the formation of a planar, resonance-stabilized carbocation, which is responsible for the strong absorption of visible light, and thus, the intense color.[1]

Halochromism: pH-Induced Color Change

dot```dot graph Halochromism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

CVL_Leuco [label="this compound (Leuco Form)\nColorless", fillcolor="#F1F3F4", fontcolor="#202124"]; CVL_Colored [label="Crystal Violet (Colored Form)\nViolet", fillcolor="#F1F3F4", fontcolor="#202124"];

CVL_Leuco -> CVL_Colored [label="+ H+ (Acidic Environment)", color="#EA4335"]; CVL_Colored -> CVL_Leuco [label="- H+ (Basic Environment)", color="#4285F4"]; }

Caption: Thermochromic Mechanism of CVL.

Solubility of this compound in Nonpolar Organic Solvents

While it is widely stated that this compound is soluble in nonpolar or slightly polar organic solvents, specific quantitative solubility data is scarce in readily available literature. [1][3]The information available is largely qualitative. The large, predominantly nonpolar structure of the molecule, despite the presence of polar lactone and amino groups, governs its solubility characteristics.

| Solvent | Polarity | Qualitative Solubility | Source |

| Toluene | Nonpolar | Soluble | [4][5] |

| Dimethylbenzene (Xylene) | Nonpolar | Soluble | [5] |

| Dichloromethane | Polar aprotic | Soluble | [1] |

| Dodecanol | Polar | Soluble (in thermochromic systems) | [6] |

| Long-chain alcohols | Polar | Generally used as solvents in thermochromic formulations, implying solubility. | [7] |

| General Nonpolar Solvents | Nonpolar | Generally described as soluble. | [1][3] |

| General Polar Solvents | Polar | Expected to have higher solubility than in nonpolar solvents. | [8] |

Note: The lack of specific quantitative data (e.g., g/100 mL at a given temperature) in the searched literature highlights a gap in the comprehensive characterization of this compound. The provided table is based on descriptive statements from various sources.

Experimental Protocol for Determining Solubility

To address the absence of quantitative data, researchers can determine the solubility of this compound in specific nonpolar organic solvents using established methods. A general experimental workflow for a gravimetric approach is outlined below.

Workflow for Solubility Determination

dot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Leuco dye - Wikipedia [en.wikipedia.org]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | 1552-42-7 | TCI EUROPE N.V. [tcichemicals.com]

- 5. CN102241652A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Preparation of this compound Complex and Its Effect on Discoloration of Metal Surface Coating [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Note: HPLC-Based Separation and Analysis of Crystal Violet Lactone

Introduction

Crystal Violet Lactone (CVL) is a leuco dye, functioning as a colorless precursor that can transform into the intensely colored crystal violet cation upon cleavage of its lactone ring. This property makes it invaluable in various industrial applications, including carbonless copy paper and thermochromic materials. Accurate quantification and purity assessment of CVL are crucial for quality control in these manufacturing processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and analysis of this compound, along with its colored counterpart, Crystal Violet, and a related triphenylmethane (B1682552) dye, Pararosaniline.

Principle of the Method

This method utilizes a mixed-mode stationary phase column that facilitates the separation of basic and hydrophobic compounds.[1] The isocratic mobile phase, consisting of a buffered organic-aqueous solution, allows for the differential partitioning of the analytes based on their polarity and ionic interactions with the stationary phase. Detection is achieved using a UV-Vis detector, leveraging the chromophoric properties of the analytes.[1]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.

-

Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm particle size).[1]

-

Chemicals and Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

Sulfuric Acid (concentrated, analytical grade)

-

This compound standard

-

Crystal Violet standard

-

Pararosaniline standard

-

Preparation of Mobile Phase and Standards

-

Mobile Phase Preparation:

-

Prepare a 0.2% sulfuric acid solution in deionized water.

-

The mobile phase is a mixture of Acetonitrile and 0.2% Sulfuric Acid in water at a ratio of 80:20 (v/v).

-

Degas the mobile phase prior to use.

-

-

Standard Solution Preparation:

-

Prepare individual stock solutions of this compound, Crystal Violet, and Pararosaniline in acetonitrile at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a mixed standard solution containing each analyte at a final concentration of 10 µg/mL in the mobile phase.

-

HPLC Method Parameters

The separation is performed using the following isocratic conditions:

| Parameter | Condition |

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 0.2% H₂SO₄ in Water (80/20) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Detection | UV-Vis at 200 nm, 540 nm, and 590 nm |

Data Presentation

The described HPLC method provides excellent separation of this compound, Crystal Violet, and Pararosaniline. The retention times obtained under the specified conditions are summarized in the table below.

| Analyte | Retention Time (minutes) |

| Pararosaniline | 3.15 |

| Crystal Violet | 7.24 |

| This compound | 8.82 |

Table 1: Retention times of the separated compounds.

Visualization of the Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The presented HPLC method is demonstrated to be a reliable and efficient technique for the separation and analysis of this compound. The use of a mixed-mode column in conjunction with a buffered organic mobile phase allows for the successful resolution of CVL from its colored form and other related dyes. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories.

References

Application Notes and Protocols: Crystal Violet Lactone in Thermochromic Microcapsule Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermochromic materials, which change color in response to temperature variations, are a cornerstone of smart material science. Crystal violet lactone (CVL) is a versatile leuco dye widely employed in the formulation of these materials. When combined with a color developer and a solvent, CVL can be microencapsulated to create thermochromic systems with reversible color-changing properties. These microcapsules offer a robust platform for a variety of applications, from intelligent packaging and sensors to potential advancements in drug delivery and medical devices.

This document provides detailed application notes and experimental protocols for the preparation of thermochromic microcapsules using this compound. It is intended to be a comprehensive guide for researchers and professionals interested in the synthesis, characterization, and application of these dynamic materials.

Principle of Thermochromism

The thermochromic effect of a this compound-based system is rooted in the reversible chemical equilibrium between its colorless (leuco) and colored forms. This transition is governed by the interaction between the three core components:

-

This compound (CVL): The color former, which exists in a colorless, closed-lactone ring structure.

-

Color Developer: An acidic compound (e.g., Bisphenol A) that protonates the CVL, inducing the opening of the lactone ring.

-

Solvent: A long-chain alcohol (e.g., tetradecanol, decanol) that acts as a medium for the interaction and whose phase transition with temperature dictates the color change.

At low temperatures, the solvent is in a solid state, facilitating close contact between the CVL and the developer. This interaction leads to the opening of the lactone ring, forming a colored, quinoidal structure. As the temperature rises and the solvent melts, the interaction between the CVL and the developer is disrupted, causing the lactone ring to close and the system to revert to its colorless state.[1][2]

References

Application Notes and Protocols: Formulation of Crystal Violet Lactone-Based Thermochromic Inks

Introduction

Thermochromic inks are dynamic materials that exhibit a reversible color change in response to temperature fluctuations. A widely utilized category of these inks is based on a three-component system consisting of a leuco dye, a developer, and a solvent. Crystal violet lactone (CVL) is a common leuco dye used as the primary color former. In its lactone form, CVL is colorless. However, in the presence of an acidic developer, its lactone ring opens, forming a highly conjugated, colored structure. The solvent, typically a long-chain alcohol or ester, mediates this interaction based on its melting point. Below the solvent's melting point, it remains solid, facilitating the interaction between the dye and the developer, resulting in a colored ink. Above its melting point, the solvent melts and disrupts this interaction, causing the ink to revert to its colorless state.[1][2][3] These systems can be microencapsulated to protect the thermochromic components and then dispersed into an ink vehicle for various printing applications, including smart packaging, security printing, and textiles.[2][3]

Key Components

-

Leuco Dye (Color Former): this compound (CVL) is a halochromic dye that, in its neutral, lactone form, is colorless or slightly yellowish.[4]

-

Developer (Color Activator): A weak acid that acts as a proton donor, inducing the opening of the lactone ring of the CVL.[1][2] Common developers include bisphenol A (BPA), boric acid, and alkyl gallates.[2][5][6][7] The acidity of the developer can influence the intensity of the developed color.[8][9]

-

Solvent (Co-solvent): A polar organic solvent with a specific melting point that determines the temperature of the color transition.[1][2] Long-chain alcohols such as hexadecyl alcohol and tetradecanol (B45765) are frequently used.[5][6][10][11]

Quantitative Data Summary

The following tables summarize different formulations of CVL-based thermochromic systems and their corresponding thermal properties, as reported in the literature.

Table 1: this compound, Boric Acid, and Hexadecyl Alcohol System

| Mass Ratio (CVL:Boric Acid:Hexadecyl Alcohol) | Color Change Temperature Range (°C) | Observations |

| 1:6:40 | Not specified | - |

| 1:10:40 | Not specified | - |

| 1:15:40 | Not specified | - |

| 1:6:50 | Not specified | - |

| 1:10:50 | Not specified | - |

| 1:15:50 | 47.5–51.1 | Optimal performance, dark blue at room temperature, colorless at high temperature.[5] |

Table 2: this compound, Bisphenol A, and Tetradecanol System

| Molar Ratio (CVL:BPA:Tetradecanol) | Color Change Temperature (°C) | Observations |

| 1:3:60 | 25 | -[12] |

Experimental Protocols

Protocol 1: Preparation of a CVL/Boric Acid/Hexadecyl Alcohol Thermochromic Material

This protocol is based on the solid-phase preparation method.

Materials:

-

This compound (CVL)

-

Boric Acid

-

Hexadecyl Alcohol

-

Electronic balance

-

Water bath with temperature control

-

Stirring apparatus

-

Constant temperature drying oven

-

Mortar and pestle or grinder

Procedure:

-

Weigh the this compound, boric acid, and hexadecyl alcohol in the desired mass ratio (e.g., 1:15:50 for a transition temperature of approximately 47.5–51.1°C).[5]

-

Combine the components in a suitable reaction vessel.

-

Place the vessel in a water bath and heat to 80°C.

-

Stir the mixture continuously for 3 hours to ensure a homogenous reaction.[5]

-

After the reaction is complete, remove the sample from the water bath and allow it to cool to room temperature.

-

Dry the resulting solid material in a constant temperature drying oven at 40°C for 6 hours.[5]

-